Boc-2-methyl-D-phenylalanine

Catalog No.
S679969
CAS No.
80102-29-0
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-methyl-D-phenylalanine

CAS Number

80102-29-0

Product Name

Boc-2-methyl-D-phenylalanine

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-29-0;Boc-2-methyl-D-phenylalanine;Boc-D-Phe(2-Me)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid;BOC-D-2-METHYLPHE;SBB064573;Boc-D-2-Methylphenylalanine;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-methylphenyl)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid;Boc-L-phe(2-me)-OH;AC1ODTTM;BOC-O-ME-D-PHE-OH;Boc-2-Methy-D-Phenylalanine;BOC-D-2-ME-PHE-OH;14997_ALDRICH;SCHEMBL269929;14997_FLUKA;CTK8C5727;MolPort-001-758-361;ZINC2567266;CB-745;KM2014;N-BOC-D-2-METHYLPHENYLALANINE;AKOS015890211;AB06736

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-2-methyl-D-phenylalanine (CAS: 80102-29-0) is a non-proteinogenic amino acid derivative used as a specialized building block in solid-phase peptide synthesis (SPPS). Its defining structural features are the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the D-enantiomeric configuration, and a critical α-methyl group. This combination of features is not arbitrary; the D-configuration and α-methylation work in concert to significantly enhance peptide resistance to enzymatic degradation. Furthermore, the α-methyl group introduces severe steric constraints that lock the peptide backbone into specific, predictable conformations, a crucial attribute for structure-based drug design.

Substituting this compound with near analogs can lead to critical failures in synthesis and application. Using Boc-D-phenylalanine, which lacks the α-methyl group, eliminates the primary drivers for its selection: enhanced proteolytic stability and enforced conformational control. The resulting peptide would be more flexible and more susceptible to enzymatic cleavage. Choosing the L-enantiomer (Boc-2-methyl-L-phenylalanine) fundamentally alters the stereochemistry, leading to a completely different three-dimensional structure and biological target interaction profile. Finally, selecting a monomer with a different protecting group, such as Fmoc-2-methyl-D-phenylalanine, is not a direct replacement; it necessitates a complete change in the synthetic strategy from an acid-labile (Boc) to a base-labile (Fmoc) deprotection workflow, impacting resin choice, reagents, and cleavage protocols.

Precursor Suitability: Quantifiably Enhanced Proteolytic Stability for Longer-Acting Peptides

The incorporation of an α-methyl group, in conjunction with the D-configuration, provides a powerful steric shield against enzymatic degradation. A study on a human relaxin-3 mimetic demonstrated that incorporating α-methyl-phenylalanine at key positions increased the peptide's stability in human serum by approximately 15-fold compared to a control peptide without the modification. This resistance is critical for developing peptide-based drugs, as it directly translates to a longer in-vivo half-life and potentially reduced dosing frequency.

Evidence DimensionPeptide half-life in human serum at 37 °C
Target Compound Data~300 minutes (for peptide containing α-methyl-phenylalanine)
Comparator Or Baseline~20 minutes (for control peptide with standard phenylalanine)
Quantified Difference~15-fold increase in stability
ConditionsIn vitro incubation in human serum.

For developing peptide therapeutics, this enhanced stability is a primary value driver, enabling longer biological activity and a more favorable pharmacokinetic profile.

Processability: Overcoming Steric Hindrance for High-Yield Synthesis

Alpha,alpha-disubstituted amino acids like 2-methyl-D-phenylalanine are notoriously difficult to couple due to steric hindrance. Standard coupling reagents can result in incomplete reactions, leading to deletion sequences that are difficult to purify. However, specific protocols have been developed to manage this. Using advanced coupling reagents such as benzotriazole-based activators or employing microwave-assisted SPPS can drive these difficult couplings to completion, achieving high yields. While standard carbodiimides may be inefficient, specialized reagents can achieve isolated yields of over 90% for sterically hindered couplings, ensuring high purity of the final peptide product.

Evidence DimensionCoupling efficiency in SPPS
Target Compound Data41-95% isolated yields with optimized benzotriazole activation methods
Comparator Or BaselineInefficient coupling, low yields, and slow reaction rates with traditional carbodiimide methods
Quantified DifferenceEnables successful synthesis versus likely failure or low purity with standard protocols
ConditionsSolution or solid-phase peptide synthesis involving sterically hindered amino acids.

This provides chemists with actionable strategies to successfully incorporate this monomer, justifying the procurement of a high-purity starting material by ensuring it can be used effectively to produce a high-quality final peptide.

Application-Critical Performance: Enforcing Bioactive Conformations for Improved Target Affinity

The α-methyl group sterically restricts the peptide backbone's rotational freedom (phi/psi angles), forcing it to adopt specific secondary structures like β-turns or α-helices. In a study of endomorphin analogues, incorporating a conformationally constrained phenylalanine derivative at a key position led to a folded conformation, as confirmed by strong sequential NOE effects in NMR analysis. This contrasts with more flexible peptides that exist as a random coil in solution. Enforcing a specific, bioactive conformation can significantly enhance binding affinity and selectivity for a biological target, such as a G-protein coupled receptor (GPCR).

Evidence DimensionPeptide conformation in solution (NMR)
Target Compound DataPresence of key inter-residue NOEs indicating a stable, folded β-turn structure
Comparator Or BaselineAbsence of the same NOEs in more flexible peptide analogs
Quantified DifferenceQualitative shift from conformational flexibility to a defined, stable structure
ConditionsNMR spectroscopy in DMSO-d6 solution.

This allows for the rational design of highly potent and selective peptidomimetics, where the pre-organized conformation minimizes the entropic penalty of binding to a receptor.

Development of Peptide Therapeutics with Improved Pharmacokinetics

This monomer is the right choice when the primary project goal is to develop a peptide drug with an extended in-vivo half-life. The evidence for significantly enhanced proteolytic stability directly supports its use in designing peptides that resist degradation, leading to improved bioavailability and less frequent administration.

Structure-Based Design of Potent and Selective Receptor Ligands

For projects requiring precise control over peptide conformation to maximize target affinity, this compound is a critical tool. Its ability to induce stable helical or turn structures is essential for designing peptidomimetics that fit into specific receptor binding pockets with high precision, improving potency and selectivity.

Synthesis of Metabolically Stable Antimicrobial and Anticancer Peptides

In the development of antimicrobial or anticancer peptides (AMPs/ACPs), which are often limited by their stability, this building block offers a direct solution. Incorporating it into sequences can increase resistance to proteases found in serum or the tumor microenvironment, thereby enhancing the peptide's therapeutic efficacy.

Overcoming Synthetic Challenges in Sterically Hindered Peptides

When a project requires the synthesis of a complex peptide containing sterically demanding residues, this monomer should be selected with the knowledge that established, high-efficiency coupling protocols exist. This mitigates the risk of synthesis failure and ensures a higher quality final product compared to using standard, less effective coupling methods.

XLogP3

2.9

Wikipedia

Boc-2-methyl-D-phenylalanine

Dates

Last modified: 08-15-2023

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